molecular formula C9H11ClN2O B13053766 3-(4-Chlorophenyl)propanehydrazide

3-(4-Chlorophenyl)propanehydrazide

Cat. No.: B13053766
M. Wt: 198.65 g/mol
InChI Key: NQMZNJGESFBGCD-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)propanehydrazide is an organic compound with the molecular formula C9H11ClN2O It is a hydrazide derivative, characterized by the presence of a hydrazide functional group (-CONHNH2) attached to a 3-(4-chlorophenyl)propane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Chlorophenyl)propanehydrazide can be synthesized through several methods. One common synthetic route involves the reaction of 3-(4-chlorophenyl)propanoic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in a suitable solvent such as ethanol. The general reaction scheme is as follows:

    Starting Material: 3-(4-Chlorophenyl)propanoic acid

    Reagent: Hydrazine hydrate

    Solvent: Ethanol

    Conditions: Reflux

The reaction proceeds with the formation of this compound as the primary product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can modify the hydrazide group to form amines or other reduced products.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming hydrazones and other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Aldehydes or ketones in the presence of an acid catalyst.

Major Products Formed

    Oxidation: 3-(4-Chlorophenyl)sulfonylpropanehydrazide

    Reduction: 3-(4-Chlorophenyl)propylamine

    Substitution: Hydrazones (e.g., 3-(4-Chlorophenyl)propanehydrazone)

Scientific Research Applications

3-(4-Chlorophenyl)propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)propanehydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones. This interaction can inhibit the activity of enzymes that rely on carbonyl groups for their function. Additionally, the compound may interfere with cellular processes by binding to proteins and altering their activity .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)propanoic acid: A precursor in the synthesis of 3-(4-Chlorophenyl)propanehydrazide.

    3-(4-Chlorophenyl)sulfonylpropanehydrazide: An oxidized derivative with potential chemotherapeutic properties.

    3-(4-Chlorophenyl)propylamine: A reduced derivative with different biological activities.

Uniqueness

This compound is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity. Its ability to form hydrazones makes it valuable in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents .

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

3-(4-chlorophenyl)propanehydrazide

InChI

InChI=1S/C9H11ClN2O/c10-8-4-1-7(2-5-8)3-6-9(13)12-11/h1-2,4-5H,3,6,11H2,(H,12,13)

InChI Key

NQMZNJGESFBGCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)NN)Cl

Origin of Product

United States

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